molecular formula C16H15FO B1327438 4'-Fluoro-3-(4-methylphenyl)propiophenone CAS No. 56201-96-8

4'-Fluoro-3-(4-methylphenyl)propiophenone

Cat. No. B1327438
CAS RN: 56201-96-8
M. Wt: 242.29 g/mol
InChI Key: IQIAAMBWBTZRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Fluoro-3-(4-methylphenyl)propiophenone, commonly known as 4F-PPP or 4’-F-PPP, is a synthetic drug which belongs to the class of cathinones. It is a derivative of propiophenone, which is a colorless, sweet-smelling liquid that is insoluble in water, but miscible with organic solvents .


Molecular Structure Analysis

The molecular formula of 4’-Fluoro-3-(4-methylphenyl)propiophenone is C16H15FO . The molecular weight is 242.29 g/mol . The exact structure can be found in various chemical databases .

Scientific Research Applications

  • Photoalignment in Liquid Crystals : Hegde et al. (2013) investigated prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, including fluorinated phenols, for their ability to promote photoalignment in commercial nematic liquid crystals. This research highlights the application of fluorinated compounds in enhancing liquid crystal displays (LCDs) technology (Hegde et al., 2013).

  • Fluorescent Chemosensors : Roy (2021) reviewed the use of 4-Methyl-2,6-diformylphenol (DFP), a compound related to the fluorinated phenol family, in the development of chemosensors. These sensors are capable of detecting various metal ions, anions, and neutral molecules, demonstrating the potential of fluorinated compounds in chemical detection and environmental monitoring (Roy, 2021).

  • Copolymers in Material Science : Savittieri et al. (2022) synthesized novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including fluorinated derivatives, and copolymerized them with styrene. This research contributes to the development of new materials with potential applications in various industries, such as plastics and coatings (Savittieri et al., 2022).

  • Synthesis of Radioligands for Brain Imaging : Vos and Slegers (1994) developed a synthesis process for a compound incorporating a fluorinated benzophenone derivative for potential use as a radioligand in brain imaging. This illustrates the application of fluorinated compounds in medical imaging and diagnostics (Vos & Slegers, 1994).

  • High-Performance Polymer Development : Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer and its polymers, demonstrating their excellent thermal properties and solubility. This research is significant for the development of advanced polymers with potential applications in engineering and membrane materials (Xiao et al., 2003).

  • Intermolecular Interactions in Pharmaceutical Compounds : Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, including a fluoro derivative. Their study of intermolecular interactions and energetics provides insights valuable for pharmaceutical development (Shukla et al., 2014).

Safety And Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is combustible and causes serious eye irritation . It is advised to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance .

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIAAMBWBTZRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644125
Record name 1-(4-Fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-3-(4-methylphenyl)propiophenone

CAS RN

56201-96-8
Record name 1-(4-Fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.